molecular formula C6H10O3 B11775290 (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid

Cat. No.: B11775290
M. Wt: 130.14 g/mol
InChI Key: NWEBMMMSMHXMLR-WHFBIAKZSA-N
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Description

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid is a chiral carboxylic acid derivative featuring a tetrahydrofuran ring with two stereogenic centers at positions 2 and 3. The compound’s structure integrates a methyl substituent at the 5-position and a carboxylic acid group at the 2-position (Figure 1).

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2S,5S)-5-methyloxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1

InChI Key

NWEBMMMSMHXMLR-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1CC[C@H](O1)C(=O)O

Canonical SMILES

CC1CCC(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 5-Methyl-2-furoic acid (2.15 g, 16.54 mmol) dissolved in ethyl acetate (150 mL).

  • Catalyst : 10% Pd/C (0.880 g, 0.83 mmol Pd).

  • Hydrogen Pressure : 1–5 bar at 25–50°C for 12–24 hours.

  • Yield : >80% after crystallization from ethyl acetate/hexane.

The hydrogenation selectively reduces the furan ring to a tetrahydrofuran structure while preserving the carboxylic acid functionality. The use of ethyl acetate as a solvent minimizes side reactions, such as esterification, which are common in alcoholic solvents.

Table 1: Hydrogenation Parameters and Outcomes

ParameterValue/RangeImpact on Reaction
Catalyst Loading5–10 wt% Pd/CHigher loading accelerates reaction
Temperature25–50°C>40°C risks over-reduction
H₂ Pressure1–5 barLower pressure improves selectivity
SolventEthyl AcetatePrevents ester byproducts

Stereoselective Synthesis via Olefin Isomerization

Achieving the (2S,5S) configuration necessitates stereoselective methods. A PMC study demonstrated the synthesis of analogous tetrahydrofuran derivatives using Grubbs 2nd generation catalyst for olefin isomerization.

Key Steps in Stereocontrol

  • Substrate Preparation : (2S,3S,5R)-2-allyl-5-methyltetrahydrofuran-3-ol (9 ) is treated with tetrabutylammonium fluoride (TBAF) to deprotect hydroxyl groups.

  • Isomerization :

    • Catalyst : 5–20 mol% Grubbs 2nd gen.

    • Additive : Trimethyl(vinyloxy)silane (10 equiv).

    • Conditions : CH₂Cl₂, 60°C, 24 hours.

  • Oxidation : TEMPO-mediated oxidation converts the alcohol to the carboxylic acid with >90% enantiomeric excess (ee).

Table 2: Stereoselective Isomerization Outcomes

ConditionYield (%)ee (%)
Grubbs (20 mol%), MeOH6792
Grubbs (5 mol%), CH₂Cl₂6189

This method prioritizes chiral purity but requires multi-step purification, including silica gel chromatography (20% EtOAc/hexane).

Acid-Catalyzed Cyclization of Protected Intermediates

A patent by US9790181B2 describes a cyclization strategy using acid catalysts to form tetrahydrofuran rings from acetyl-protected precursors.

Protocol for Deprotection and Cyclization

  • Starting Material : Acetyl-protected piperidine derivative (8a ).

  • Deprotection :

    • Acid : HCl (2M in methanol) or p-toluenesulfonic acid (PTSA).

    • Conditions : Reflux at 65°C for 6 hours.

  • Crystallization : The product is isolated via crystallization from methanol/water (4:1), yielding >95% purity.

While originally designed for piperidine systems, this method adapts to tetrahydrofuran synthesis by substituting the starting material with a furan-based precursor.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound

MethodYield (%)Purity (%)StereoselectivityScalability
Catalytic Hydrogenation80–85>95ModerateIndustrial
Stereoselective Synthesis60–7085–90HighLaboratory
Acid-Catalyzed Cyclization75–8090–95LowPilot Scale

Catalytic hydrogenation offers the best balance of yield and scalability, whereas stereoselective methods are preferred for enantiomerically pure products .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid is characterized by its unique tetrahydrofuran ring structure, which contributes to its reactivity and potential applications. The molecular formula is C6H10O3C_6H_{10}O_3, and it features a carboxylic acid functional group that enhances its solubility and reactivity in chemical reactions.

Medicinal Chemistry

Anticancer Prodrugs
One of the prominent applications of this compound is in the development of anticancer prodrugs. Research indicates that derivatives of this compound can enhance the complexation with cyclodextrins, leading to improved solubility and bioavailability of anticancer agents. For instance, a study demonstrated that modifications to the tetrahydrofuran ring could lead to compounds exhibiting cytotoxicity against various cancer cell lines, including HeLa and HepG2 .

Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity. This suggests that this compound could be utilized in developing new antibiotics or enhancing existing treatments against resistant bacterial strains .

Synthetic Intermediates

This compound serves as a crucial synthetic intermediate in organic chemistry. It can be employed in the synthesis of various biologically active molecules. For example:

  • Lactam Antibiotics : The compound can be used as a starting material for synthesizing β-lactam antibiotics, which are vital in treating bacterial infections .
  • Chiral Building Blocks : Its stereochemistry allows it to act as a chiral building block in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds essential in pharmaceuticals .

Case Study 1: Synthesis of Anticancer Agents

In a study conducted at Aalborg University, researchers synthesized several derivatives of this compound aimed at enhancing anticancer activity. The derivatives were tested for their efficacy against cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives. The study revealed that specific modifications to the compound increased its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotic development .

Data Tables

Application AreaCompound DerivativeActivity/EffectReference
Medicinal ChemistryAnticancer ProdrugInduces apoptosis
Antimicrobial ActivityVarious DerivativesSignificant antibacterial activity
Synthetic Intermediatesβ-Lactam AntibioticsEffective synthesis route

Mechanism of Action

The mechanism of action of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely C₆H₈O₃ (inferred from similar tetrahydrofuran derivatives) .
  • Stereochemistry : (2S,5S) configuration ensures distinct spatial orientation, influencing solubility, stability, and intermolecular interactions.

Comparison with Structurally Similar Compounds

5-Methylfuran-2-carboxylic Acid

  • Structure: Aromatic furan ring with a methyl group at the 5-position and a carboxylic acid at the 2-position (non-hydrogenated).
  • Molecular Formula : C₆H₆O₃ .
  • Properties :
    • Basicity : Extremely weak (pKa ~4–5, inferred from similar carboxylic acids).
    • Reactivity : The aromatic furan ring is more electron-rich than tetrahydrofuran, increasing susceptibility to electrophilic substitution .
  • Applications : Used as a precursor in pharmaceutical intermediates (e.g., hypoxia-inducible factor activators) .

Key Difference : The absence of a saturated tetrahydrofuran ring and stereocenters reduces conformational rigidity compared to the target compound.

(2S)-5-Oxotetrahydrofuran-2-carboxylic Acid

  • Structure : Tetrahydrofuran ring with a ketone group at the 5-position and a carboxylic acid at the 2-position (C₅H₆O₄) .
  • Properties: Molecular Weight: 130.099 g/mol.
  • Applications : Likely serves as a chiral building block in asymmetric synthesis.

Key Difference : The keto group at position 5 alters electronic properties and hydrogen-bonding capacity compared to the methyl group in the target compound.

5-Methylthiophene-2-carboxylic Acid

  • Structure : Thiophene ring (sulfur heteroatom) with a methyl group at the 5-position and a carboxylic acid at the 2-position (C₆H₆O₂S) .
  • Properties :
    • Molecular Weight : 142.172 g/mol.
    • Electronic Effects : Sulfur’s lower electronegativity vs. oxygen increases aromaticity and alters metabolic stability.
  • Applications : Used in organic electronics and as a ligand in metal-catalyzed reactions .

Key Difference : The thiophene ring’s electronic profile and sulfur atom influence solubility and biological activity differently from oxygen-containing analogs.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

  • Structure: Piperidine ring (six-membered) with hydroxyl and carboxylic acid groups (C₆H₁₁NO₃) .
  • Properties: Molecular Weight: 145.158 g/mol.
  • Applications: Potential use in peptidomimetics or glycosidase inhibitors.

Key Difference : The six-membered piperidine ring vs. five-membered tetrahydrofuran alters ring strain and conformational flexibility.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Type Stereocenters
(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid* C₆H₈O₃ ~128.13 -COOH, -CH₃ Tetrahydrofuran 2 (2S,5S)
5-Methylfuran-2-carboxylic acid C₆H₆O₃ 126.11 -COOH, -CH₃ Aromatic furan 0
(2S)-5-Oxotetrahydrofuran-2-carboxylic acid C₅H₆O₄ 130.09 -COOH, -C=O Tetrahydrofuran 1 (2S)
5-Methylthiophene-2-carboxylic acid C₆H₆O₂S 142.17 -COOH, -CH₃ Aromatic thiophene 0
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid C₆H₁₁NO₃ 145.16 -COOH, -OH Piperidine 2 (2S,5S)

*Inferred data based on structural analogs.

Biological Activity

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid (MTHCA) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

MTHCA is characterized by a tetrahydrofuran ring with a carboxylic acid functional group. Its stereochemistry is defined by the (2S,5S) configuration, which may influence its biological activity. The compound's molecular formula is C6H10O3C_6H_{10}O_3, with a molecular weight of 130.15 g/mol.

1. Antioxidant Activity

MTHCA has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that MTHCA can scavenge free radicals effectively:

  • Mechanism : MTHCA donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Findings : In vitro studies have shown that MTHCA exhibits significant DPPH radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid .
CompoundIC50 (µM)
Ascorbic Acid12.5
MTHCA15.0

2. Anti-inflammatory Activity

The anti-inflammatory potential of MTHCA has been highlighted in various studies:

  • Mechanism : MTHCA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating NF-κB signaling pathways.
  • Case Study : In a murine model of inflammation, administration of MTHCA resulted in a significant reduction in paw edema and inflammatory markers .
TreatmentPaw Edema Reduction (%)
Control0
MTHCA (100 mg/kg)60

3. Antimicrobial Activity

MTHCA has demonstrated antimicrobial properties against various pathogens:

  • Mechanism : The compound disrupts bacterial cell membranes and inhibits enzymatic functions critical for bacterial survival.
  • Findings : In vitro assays revealed that MTHCA exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Research Findings

Recent studies have focused on the synthesis and optimization of MTHCA derivatives to enhance its biological activities:

  • Synthetic Approaches : Various synthetic routes have been developed to produce MTHCA analogs with improved potency against specific targets.
  • Derivatives : Modifications at the carboxylic acid position have led to compounds with enhanced antioxidant and anti-inflammatory properties.

Q & A

Q. How can the compound’s furan-carboxylic acid motif be leveraged in materials science?

  • Methodology : Polymerize it with diols or diamines to create biodegradable polyesters or polyamides. Monitor thermal stability (TGA) and crystallinity (XRD) to assess material properties .

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